N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. The oxadiazole ring and the carboxamide group in the compound are likely to be involved in its chemical reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be predicted based on the structure of the compound .Scientific Research Applications
Antidepressant and Anticonvulsant Activities
Compounds including oxadiazole derivatives have shown promising results in the field of antidepressant and anticonvulsant activities. For instance, certain compounds related to oxadiazole derivatives displayed antidepressant activity superior to imipramine and significant anticonvulsant effects, indicating their potential therapeutic applications in these areas (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Antimycobacterial Activity
Oxadiazole derivatives have been studied for their antimycobacterial properties. Some compounds exhibited activities comparable or superior to established antimycobacterials like rifampicin, demonstrating their potential as new antimycobacterial agents (Goněc et al., 2016).
5-HT7 Receptor Agonism
Research into N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a class of compounds structurally related to oxadiazoles, has provided insights into their potential as 5-HT7 receptor agonists. These compounds have shown high affinity and selectivity, which could have implications for neurological and psychiatric disorders (Leopoldo et al., 2007).
Anticancer Evaluation
Oxadiazole derivatives have been evaluated for their anticancer properties. Studies have found that certain compounds in this class show promising activity against various cancer cell lines, including breast cancer, indicating their potential as anticancer agents (Salahuddin et al., 2014).
Antibacterial Agents
Research into pyrazol-5-one derivatives, which are structurally similar to oxadiazoles, has revealed promising antibacterial properties, particularly against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in developing new antibacterial drugs (Palkar et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-13-7-10-18(14(2)11-13)20-23-24-21(26-20)22-19(25)17-9-8-15-5-3-4-6-16(15)12-17/h7-12H,3-6H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLSLYAEWYKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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